molecular formula C15H13N3O2S3 B2458513 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide CAS No. 893973-60-9

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2458513
CAS No.: 893973-60-9
M. Wt: 363.47
InChI Key: RPOMAWXRILNXGJ-UHFFFAOYSA-N
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Description

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound that features a unique combination of imidazo[2,1-b]thiazole and thiophene sulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified sulfonamide derivatives.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
  • N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Uniqueness

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide is unique due to the presence of the thiophene sulfonamide group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S3/c19-23(20,14-5-2-7-21-14)17-12-4-1-3-11(9-12)13-10-18-6-8-22-15(18)16-13/h1-5,7,9-10,17H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOMAWXRILNXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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